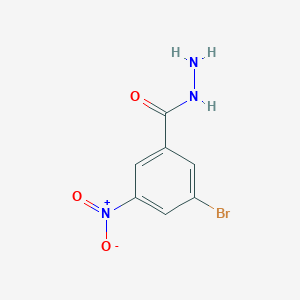

3-Bromo-5-nitrobenzohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-nitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O3/c8-5-1-4(7(12)10-9)2-6(3-5)11(13)14/h1-3H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHWLNZTHBJYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674381 | |

| Record name | 3-Bromo-5-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374671-07-5 | |

| Record name | 3-Bromo-5-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-nitrobenzohydrazide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry

3-Bromo-5-nitrobenzohydrazide (CAS Number: 374671-07-5) is a synthetically valuable organic compound that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its unique trifunctional architecture, featuring a hydrazide moiety, a bromine atom, and a nitro group on a central benzene ring, offers a versatile platform for the synthesis of a diverse array of molecular entities with potential therapeutic applications. The strategic placement of these functional groups allows for selective chemical modifications, making it an attractive starting material for the construction of novel heterocyclic compounds and derivatized bioactive molecules. Benzohydrazides, as a class of compounds, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, and anticancer properties.[1] This guide provides a comprehensive overview of the synthesis, key chemical characteristics, and potential applications of this compound, offering insights for researchers looking to leverage this compound in their drug discovery programs.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthetic chemistry and drug design. The table below summarizes its key molecular and physical characteristics.

| Property | Value | Source |

| CAS Number | 374671-07-5 | |

| Molecular Formula | C₇H₆BrN₃O₃ | |

| Molecular Weight | 260.05 g/mol | Calculated |

| IUPAC Name | This compound | N/A |

| Appearance | Expected to be a solid | Inferred |

The presence of both hydrogen bond donors (the -NHNH₂ group) and acceptors (the carbonyl and nitro groups) suggests that this molecule can participate in various intermolecular interactions, which is a critical consideration in ligand-receptor binding. The aromatic ring substituted with a bromine atom and a nitro group is electron-deficient, influencing the reactivity of the ring and the attached functional groups.

Synthesis of this compound: A Proposed Synthetic Workflow

The most probable synthetic pathway involves the conversion of 3-Bromo-5-nitrobenzoic acid to its corresponding acyl chloride, followed by a reaction with hydrazine hydrate. This two-step process is a standard and efficient method for the preparation of benzohydrazides.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride

-

To a solution of 3-Bromo-5-nitrobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ( (COCl)₂) (1.2 - 1.5 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-Bromo-5-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-Bromo-5-nitrobenzoyl chloride in an appropriate solvent like tetrahydrofuran (THF) or dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrazine hydrate (2.0 - 3.0 eq) in the same solvent to the reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture can be quenched with water, and the product extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Derivatization Potential

The chemical versatility of this compound stems from its three distinct functional groups, each offering a handle for further chemical modification.

Caption: Key reactive sites and potential derivatization pathways for this compound.

-

The Hydrazide Moiety: This functional group is highly nucleophilic and readily reacts with aldehydes and ketones to form stable hydrazone derivatives. This is a common strategy in medicinal chemistry for generating libraries of compounds for biological screening. Furthermore, the hydrazide can be acylated or used as a key building block for the synthesis of various five-membered heterocycles like oxadiazoles and triazoles.

-

The Bromine Atom: The bromine atom on the aromatic ring is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.[2] Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the attachment of a wide range of substituents.[2]

-

The Nitro Group: The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group under various conditions (e.g., using tin(II) chloride, or catalytic hydrogenation).[2] The resulting aniline derivative opens up a plethora of further derivatization possibilities, including acylation, sulfonylation, and diazotization reactions.

Potential Applications in Drug Discovery and Development

The structural features of this compound make it a promising scaffold for the development of novel therapeutic agents.

-

Antimicrobial Agents: The core benzohydrazide structure is a known pharmacophore in many antimicrobial agents.[1] The bromo and nitro substituents can be strategically modified to enhance potency and modulate the pharmacokinetic properties of the resulting compounds. The mechanism of action for some nitroaromatic compounds involves the enzymatic reduction of the nitro group to generate reactive nitrogen species that can damage cellular components.

-

Anticancer Agents: Many anticancer drugs incorporate aromatic and heterocyclic scaffolds. The ability to generate a diverse library of derivatives from this compound through the reactions described above makes it a valuable starting point for identifying novel anticancer compounds. The resulting molecules can be screened for their ability to inhibit specific kinases, disrupt protein-protein interactions, or induce apoptosis in cancer cells.

-

Enzyme Inhibitors: The hydrazide and its derived hydrazone functionalities can act as effective chelating agents for metal ions in the active sites of metalloenzymes. Additionally, the overall molecular framework can be tailored to fit into the active sites of various enzymes, potentially leading to the discovery of novel inhibitors for a range of therapeutic targets. A related compound, 5-bromo-5-nitro-1,3-dioxane (bronidox), is known to inhibit enzyme activity through the oxidation of essential protein thiols.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on the GHS classifications of related compounds like 3-Bromo-5-nitrobenzoic acid and 3-Bromo-5-nitrobenzaldehyde, it is prudent to assume that this compound may cause skin and eye irritation and may be harmful if swallowed.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a highly versatile and valuable building block for medicinal chemists and drug development professionals. Its trifunctional nature provides a rich platform for chemical exploration, enabling the synthesis of diverse compound libraries with the potential for a wide range of biological activities. A clear understanding of its synthesis, reactivity, and potential applications, as outlined in this guide, will empower researchers to effectively utilize this compound in their quest for novel therapeutic agents. The strategic derivatization of its hydrazide, bromo, and nitro functionalities opens up exciting avenues for the discovery of next-generation drugs.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development.

- ChemicalBook. (n.d.). 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis.

- ChemicalBook. (n.d.). 3-BROMO-5-NITROBENZALDEHYDE synthesis.

-

PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-nitrosalicylaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-hydroxybenzonitrile. Retrieved from [Link]

- Chemdiv. (n.d.). Compound 3-bromo-N'-[(2-chloro-5-nitrophenyl)methylidene]benzohydrazide.

-

PubChem. (n.d.). 3-Bromo-5-nitrobenzamide. Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 27). Chemical Synthesis Insights: Leveraging 3-Bromo-5-nitrobenzoic Acid.

- ChemBuyersGuide.com, Inc. (n.d.). Conier Chem and Pharma Limited.

- BLD Pharm. (n.d.). 3-Bromo-5-nitrobenzaldehyde.

- ChemicalBook. (2026, January 13). 2-Aminobenzenethiol.

- Croshaw, B., & Holland, V. R. (1982). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology, 53(3), 395-401.

- ChemSynthesis. (2025, May 20). 2-aminobenzenethiol.

- Organic Syntheses. (n.d.). m-BROMONITROBENZENE.

- The Pharma Innovation Journal. (2018, July 20). Benzohydrazides: As potential bio-active agents.

- CymitQuimica. (n.d.). CAS 137-07-5: 2-Aminothiophenol.

- Asahi Chemical Co., Ltd. (n.d.). 2-Aminothiophenol (2-aminobenzenethiol)-CAS No. 137-07-5.

- Sigma-Aldrich. (n.d.). 2-Aminothiophenol 99 137-07-5.

- Sigma-Aldrich. (n.d.). 3-Bromo-5-nitrobenzaldehyde 97 355134-13-3.

- Guidechem. (n.d.). N'-(4-chlorobenzoyl)-3-methylsulfonyl-5-nitrobenzohydrazide.

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. nbinno.com [nbinno.com]

- 3. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-5-nitrobenzaldehyde | C7H4BrNO3 | CID 16743966 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Profile: 3-Bromo-5-nitrobenzohydrazide

CAS Registry Number: 374671-07-5 Primary Application: Pharmaceutical Intermediate / Fragment-Based Drug Design[1][2]

Part 1: Molecular Identity & Physical Properties[1][2]

In the context of small molecule drug discovery, 3-Bromo-5-nitrobenzohydrazide serves as a critical scaffold, particularly for the synthesis of hydrazone-based antimicrobial and antitubercular agents.[1][2] Its molecular weight is not a singular static number but a distribution defined by the isotopic abundance of bromine.

1.1 Quantitative Data Summary

| Property | Value / Description |

| Molecular Formula | C₇H₆BrN₃O₃ |

| Average Molecular Weight | 260.05 g/mol |

| Monoisotopic Mass (⁷⁹Br) | 258.959 g/mol |

| Isotopic Mass (⁸¹Br) | 260.957 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility Profile | Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water.[1][2][3] |

| pKa (Hydrazide NH) | ~12.5 (Predicted) |

1.2 Isotopic Signature (Mass Spectrometry)

For researchers analyzing this compound via LC-MS, the molecular weight must be interpreted through the lens of bromine's natural isotopes.[2][4] Bromine exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) .[2]

-

The "Doublet" Effect: Unlike chloro- compounds (3:1 ratio), bromo- compounds exhibit a distinct 1:1 doublet for the parent ion

.[1][2] -

Diagnostic Peaks: You will observe two peaks of nearly equal intensity at m/z 259 and m/z 261 .

-

Validation: If your mass spectrum shows a single dominant peak at 260, the bromine atom has likely been lost (dehalogenation) or the sample is chemically compromised.[2]

Part 2: Synthesis Protocol & Stoichiometry

The synthesis of this compound typically proceeds via the hydrazinolysis of its corresponding ester.[2] This method is preferred over the acid chloride route to minimize side reactions involving the nitro group.[2]

2.1 Reaction Workflow

The following diagram illustrates the conversion of the benzoic acid precursor to the final hydrazide.

Figure 1: Two-step synthetic pathway from the commercially available acid precursor.[2]

2.2 Detailed Methodology

Step 1: Esterification

-

Dissolve 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10 vol).

-

Add catalytic concentrated H₂SO₄ (0.1 eq) dropwise.[2]

-

Reflux for 6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Concentrate in vacuo and neutralize with NaHCO₃ to precipitate the methyl ester.

Step 2: Hydrazinolysis

-

Suspend the methyl ester (1.0 eq) in Ethanol (10 vol).

-

Add Hydrazine Hydrate (80%) (3.0 eq) slowly.[2] Note: Excess hydrazine is required to prevent the formation of the dimer (diacylhydrazine).[2]

-

Reflux for 3–4 hours. The solid will initially dissolve, followed by the precipitation of the hydrazide product.[2]

-

Cool to room temperature, filter the precipitate, and wash with cold ethanol to remove unreacted hydrazine.

Part 3: Analytical Validation (QC)

To ensure the integrity of the "Molecular Weight" in a practical setting, the following characterization logic must be applied.

3.1 Proton NMR (¹H NMR, DMSO-d₆)

The symmetry of the 1,3,5-substituted benzene ring simplifies the aromatic region.[2]

-

δ 10.0–10.2 ppm (s, 1H): Hydrazide -CONH -.[2]

-

δ 8.6–8.9 ppm (m, 3H): Aromatic protons. Due to the electron-withdrawing nature of both -NO₂ and -CONHNH₂, these protons are highly deshielded.[2]

-

δ 4.6–4.8 ppm (s, 2H): Hydrazide -NH₂.[2] Note: This peak is broad and often exchanges with water in wet DMSO.

3.2 Purity Analysis (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[2]

-

Detection: UV at 254 nm.

-

Retention Time: The hydrazide is significantly more polar than the ester intermediate and will elute earlier.

Part 4: Applications in Drug Discovery[1][2]

The molecular weight of this compound (260.05 Da) makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD) .[2] It adheres to the "Rule of Three" (MW < 300, H-bond donors ≤ 3, cLogP ≤ 3).[2]

4.1 Schiff Base Formation

The primary utility of this compound is the condensation with aldehydes to form acylhydrazones .[2]

Figure 2: Derivatization to biologically active acylhydrazones.[1][2]

These derivatives are frequently investigated for:

-

Antitubercular Activity: Targeting enoyl-ACP reductase (InhA).[1][2]

-

Antimicrobial Activity: The nitro group often enhances activity against anaerobic bacteria, while the hydrazide linker provides metal-chelating properties.

References

-

PubChem Compound Summary. this compound (CAS 374671-07-5).[1][2] National Center for Biotechnology Information. Link[2]

-

ChemicalBook. 3-Bromo-5-nitrobenzaldehyde and related derivatives synthesis.Link[1][2]

-

GuideChem. Supplier and Property Data for Nitrobenzohydrazide Derivatives.Link[1][2]

-

Organic Syntheses. General procedures for Hydrazide synthesis from Esters.Link[2]

Sources

Technical Guide: Structure Elucidation of 3-Bromo-5-nitrobenzohydrazide

Executive Summary

The precise structural elucidation of 3-Bromo-5-nitrobenzohydrazide is a critical checkpoint in the development of antimicrobial pharmacophores and heterocyclic precursors (e.g., 1,3,4-oxadiazoles). This guide moves beyond basic characterization, providing a rigorous, self-validating framework for confirming the 3,5-disubstitution pattern and the integrity of the hydrazide moiety.

We address the common challenge in meta-substituted aromatics: distinguishing the specific regiochemistry of the bromine and nitro groups relative to the hydrazide functionality. The protocols below integrate synthetic logic with multi-modal spectroscopy (NMR, IR, MS) to ensure <98% purity and structural certainty.

Synthetic Pathway & Mechanistic Logic[1]

To elucidate the structure, one must first understand the genesis of the molecule. The synthesis dictates the impurity profile we must screen for. We utilize a two-step sequence starting from 3-bromo-5-nitrobenzoic acid (CAS 6307-83-1), converting it to the methyl ester, followed by nucleophilic acyl substitution with hydrazine hydrate.

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic workflow highlighting the intermediate esterification step and potential dimerization side-reactions.

Mechanistic Insight

Direct reaction of the acid with hydrazine is avoided to prevent the formation of the unreactive hydrazinium salt. The methyl ester intermediate ensures a clean nucleophilic attack by the hydrazine nitrogen.

-

Critical Control Point: Incomplete hydrazinolysis results in residual ester, detectable via NMR (methoxy singlet ~3.9 ppm).

Spectroscopic Elucidation Protocols

Mass Spectrometry (MS): The Isotopic Fingerprint

The presence of Bromine provides a definitive isotopic signature that serves as the first "Go/No-Go" gate.

-

Protocol: Electrospray Ionization (ESI) or EI.

-

Observation: Look for the molecular ion peak (

) and the -

Validation Criteria:

-

Ratio: The intensity of

and -

Base Peak: Loss of the hydrazide group (

) often generates the acylium ion

-

Infrared Spectroscopy (FT-IR): Functional Group Confirmation

IR is used to confirm the conversion of the ester to the hydrazide.

| Functional Group | Wavenumber ( | Signal Characteristics | Mechanistic Cause |

| N-H Stretch | 3200 - 3350 | Doublet / Broad | Primary amine ( |

| C=O (Amide I) | 1650 - 1670 | Strong, Sharp | Lower frequency than ester (1720) due to resonance donation from N. |

| NO2 (Asym) | 1530 - 1540 | Strong | Asymmetric stretching of the nitro group. |

| NO2 (Sym) | 1340 - 1350 | Medium | Symmetric stretching of the nitro group. |

| C-Br | 600 - 700 | Weak/Medium | Aryl halide stretch (Fingerprint region). |

Self-Validating Check: Disappearance of the ester carbonyl peak at >1720

Nuclear Magnetic Resonance ( NMR)

This is the definitive tool for regiochemistry. The 3,5-disubstituted pattern creates a specific symmetry in the aromatic region.

Solvent: DMSO-

Aromatic Region Logic (7.5 - 9.0 ppm):

The molecule has

-

H2 (between

and-

Shift: ~8.3 - 8.4 ppm.

-

Pattern: Triplet of doublets or appearing as a singlet (unresolved meta coupling).

-

-

H6 (between

and-

Shift: ~8.7 - 8.9 ppm.[1]

-

Reasoning: Most deshielded due to the strong electron-withdrawing nature of the ortho-

and ortho-Carbonyl.

-

-

H4 (between

and-

Shift: ~8.5 - 8.6 ppm.[1]

-

Pattern: Pseudo-triplet/singlet.

-

Hydrazide Region:

-

-CONH-: Broad singlet at 10.0 - 10.5 ppm . (Disappears on

shake). -

-NH2: Broad singlet at 4.5 - 5.0 ppm . (Broadened by quadrupole relaxation of N).

Analytical Workflow & Logic Gate

The following diagram illustrates the decision-making process during characterization.

Figure 2: Analytical Logic Gate for stepwise structural validation.

Experimental Protocol: Characterization

Sample Preparation for NMR

-

Mass: Weigh 5-10 mg of the dry solid.

-

Solvent: Add 0.6 mL of DMSO-

(99.9% D). -

Dissolution: Sonicate for 2 minutes. The nitro group aids solubility, but the hydrazide can form intermolecular hydrogen bonds. Ensure a clear solution.

-

Acquisition: Run at minimum 300 MHz (preferably 400 MHz) with 16 scans.

Melting Point Determination

-

Expectation: Benzohydrazides typically exhibit high melting points.

-

Reference Range: While the acid precursor melts at ~237-241°C [1], the hydrazide derivative is expected to melt in the range of 160-180°C (decomposition is common).

-

Note: A sharp melting point (<2°C range) indicates high purity. A broad range suggests residual solvent or ester.

References

-

Sigma-Aldrich. (n.d.). 3-Bromo-5-hydroxybenzoic acid Product Analysis. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 239336, 3-Bromo-5-nitrobenzoic acid. Retrieved from [2][3][4]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4] (Standard text for IR/NMR interpretation principles).

-

ChemicalBook. (n.d.). 3-Bromo-5-nitrobenzaldehyde NMR Spectrum. Retrieved from

Sources

- 1. 3-Bromonitrobenzene(585-79-5) 1H NMR spectrum [chemicalbook.com]

- 2. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-nitrobenzamide | C7H5BrN2O3 | CID 3727797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Nitrobenzohydrazide | C7H7N3O3 | CID 3291498 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characterization of 3-Bromo-5-nitrobenzohydrazide

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 3-Bromo-5-nitrobenzohydrazide, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights provided herein are foundational for the unambiguous identification, purity assessment, and structural elucidation of this important molecule.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted benzene derivative featuring a bromo, a nitro, and a hydrazide functional group. This unique combination of electron-withdrawing groups and a reactive hydrazide moiety makes it a versatile building block in medicinal chemistry and material science. Accurate spectral analysis is paramount to ensure the integrity of starting materials in multi-step syntheses and to confirm the identity of final products. This guide will systematically dissect the predicted spectral data, explaining the underlying principles and providing a robust framework for interpretation.

The synthesis of this compound typically proceeds from its corresponding carboxylic acid, 3-Bromo-5-nitrobenzoic acid, via esterification followed by hydrazinolysis. The purity and structure of the final product are critically dependent on the successful conversion of the carboxylic acid to the hydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the this compound molecule.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of this compound would involve dissolving the sample in a deuterated solvent, typically DMSO-d₆, due to the potential for hydrogen bonding with the hydrazide protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a broadband proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and hydrazide protons. The electron-withdrawing nature of the bromo and nitro groups will significantly influence the chemical shifts of the aromatic protons, pushing them downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -NH (Amide) | ~10.0 - 11.0 | Singlet (broad) | - | 1H |

| Aromatic H | ~8.5 - 8.7 | Triplet (or dd) | ~1.5 - 2.0 | 1H |

| Aromatic H | ~8.3 - 8.5 | Triplet (or dd) | ~1.5 - 2.0 | 1H |

| Aromatic H | ~8.1 - 8.3 | Triplet (or dd) | ~1.5 - 2.0 | 1H |

| -NH₂ (Hydrazine) | ~4.5 - 5.5 | Singlet (broad) | - | 2H |

Causality Behind Predictions: The aromatic protons are anticipated to appear as three distinct signals due to the unsymmetrical substitution pattern. The meta-coupling between them will result in small splitting, appearing as narrow triplets or doublets of doublets. The acidic amide proton (-NH) is expected to be significantly deshielded and will likely appear as a broad singlet. The protons of the terminal amino group (-NH₂) will also present as a broad singlet, though at a more upfield position compared to the amide proton. The exact chemical shifts can be influenced by solvent and concentration. For substituted benzohydrazides, the NH proton adjacent to the carbonyl group typically appears at a downfield chemical shift, often above δ 11.0 ppm[1].

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~165 - 170 |

| C-NO₂ | ~148 - 152 |

| C-Br | ~120 - 125 |

| Aromatic C-H | ~125 - 140 |

| Aromatic C (quaternary) | ~135 - 145 |

Expert Insights: The carbonyl carbon of the hydrazide group is expected to resonate in the typical range for amide-like carbonyls. The carbons directly attached to the electron-withdrawing nitro and bromo groups will have their chemical shifts significantly affected. The carbon bearing the nitro group will be the most downfield among the aromatic carbons, while the carbon attached to the bromine will also be deshielded. The remaining aromatic carbons will appear in the expected region for substituted benzenes. Quaternary carbons, due to longer relaxation times, may exhibit lower intensity signals[2].

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |

| N-H | Stretching (amide and amine) | 3200 - 3400 | Medium-Strong |

| C-H | Aromatic Stretching | 3000 - 3100 | Medium-Weak |

| C=O | Carbonyl Stretching | 1640 - 1680 | Strong |

| N-O | Asymmetric Stretching (NO₂) | 1510 - 1560 | Strong |

| N-O | Symmetric Stretching (NO₂) | 1330 - 1370 | Strong |

| C-N | Stretching | 1050 - 1150 | Medium |

| C-Br | Stretching | 500 - 600 | Medium-Strong |

Trustworthiness of Assignments: The presence of a strong absorption band in the region of 1640-1680 cm⁻¹ is a clear indicator of the carbonyl group of the hydrazide. The N-H stretching vibrations of the -NH-NH₂ moiety are expected to appear as one or more bands in the 3200-3400 cm⁻¹ region. The two strong bands for the nitro group's asymmetric and symmetric stretching are highly characteristic. The C-H stretching of the aromatic ring will be observed just above 3000 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Impact (EI) is a common method for relatively small organic molecules. Electrospray Ionization (ESI) is also a viable option, particularly for confirming the molecular ion.

-

Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition: The instrument is calibrated, and the sample is introduced. The resulting mass-to-charge ratio (m/z) of the ions is recorded.

Predicted Mass Spectrum Fragmentation

The molecular formula of this compound is C₇H₆BrN₃O₃, with a monoisotopic mass of approximately 258.96 Da. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Molecular Ion Peak (M⁺): m/z ≈ 259 and 261.

Key Fragmentation Pathways:

-

Loss of NH₂NH: A common fragmentation for hydrazides involves the cleavage of the N-N bond, leading to the formation of a 3-bromo-5-nitrobenzoyl cation.

-

m/z ≈ 228 and 230

-

-

Loss of the hydrazide group: Cleavage of the C-N bond can result in the formation of the 3-bromo-5-nitrophenyl cation.

-

m/z ≈ 200 and 202

-

-

Loss of NO₂: The nitro group can be lost as NO₂, resulting in a fragment.

-

m/z ≈ 213 and 215

-

-

Loss of Br: The bromine atom can also be cleaved.

-

m/z ≈ 180

-

Visualizing Fragmentation:

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion: A Cohesive Structural Portrait

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and self-validating system for the comprehensive characterization of this compound. The predicted spectral data, grounded in the analysis of analogous structures and fundamental spectroscopic principles, offers a robust template for researchers. The ¹H and ¹³C NMR spectra will confirm the connectivity of the aromatic ring and the hydrazide moiety. The IR spectrum will provide definitive evidence for the key functional groups, while mass spectrometry will confirm the molecular weight and offer insights into the molecule's stability and fragmentation patterns. This guide serves as an authoritative resource for the confident identification and quality control of this compound in a research and development setting.

References

-

Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. [Link]

-

PubChem. 3-Bromo-5-nitrobenzamide. [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Bromo-5-nitrobenzohydrazide

This guide provides a comprehensive overview of the essential physical and chemical properties of 3-bromo-5-nitrobenzohydrazide. As this compound is not extensively documented in publicly available literature, this document outlines the logical workflow for its synthesis and characterization, providing researchers, scientists, and drug development professionals with the foundational knowledge required to work with this and similar novel chemical entities. The methodologies described herein are grounded in established analytical principles to ensure scientific rigor and reproducibility.

Introduction and Synthetic Strategy

This compound is a substituted aromatic hydrazide. The presence of a bromine atom and a nitro group on the benzene ring, in addition to the hydrazide functional group, suggests its potential as a versatile intermediate in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the halogen substituent can significantly influence the compound's reactivity and biological activity.

Given the absence of a commercial source for this compound, a logical synthetic approach would commence from a more readily available precursor, such as 3-bromo-5-nitrobenzoic acid. The synthesis would proceed via the reaction of the corresponding acid chloride or ester with hydrazine hydrate.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a standard procedure for the synthesis of a benzohydrazide from its corresponding benzoic acid.

-

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromo-5-nitrobenzoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-3 hours. The completion of the reaction is indicated by the cessation of gas evolution and the formation of a clear solution.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-5-nitrobenzoyl chloride can be used in the next step without further purification.

-

Hydrazide Formation: Dissolve the crude acyl chloride in a suitable solvent, such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath and add hydrazine hydrate dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The resulting precipitate, this compound, can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the purified product.

Physicochemical Properties

The physical properties of a newly synthesized compound are critical for its identification, purification, and application.

Summary of Predicted Physical Properties

The following table summarizes the key physical properties of this compound, with some values predicted based on structurally related compounds.

| Property | Value | Source/Method |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₆BrN₃O₃ | |

| Molecular Weight | 260.05 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | |

| Melting Point | Expected to be in the range of 150-250 °C | Based on related structures |

| Solubility | Likely soluble in polar organic solvents (DMSO, DMF), sparingly soluble in alcohols, and insoluble in water and nonpolar solvents. |

Melting Point

The melting point is a crucial indicator of purity. A sharp melting point range suggests a high degree of purity, while a broad range typically indicates the presence of impurities. The melting point of related compounds such as 3-bromo-5-nitrobenzaldehyde is in the range of 101-106 °C.[1][2] The addition of the hydrazide group is expected to increase the melting point due to stronger intermolecular hydrogen bonding.

Solubility

The solubility profile of this compound is dictated by its functional groups. The presence of the polar hydrazide and nitro groups suggests solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The aromatic ring and bromine atom contribute to its nonpolar character, which may allow for limited solubility in less polar solvents.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of novel compounds.

Caption: Workflow for the structural characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazide group. The aromatic region should display three signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the bromo and nitro substituents. The NH and NH₂ protons of the hydrazide group will appear as broad signals, and their chemical shifts can be concentration and solvent-dependent. For comparison, the aromatic protons of 3-bromo-5-nitrobenzaldehyde appear at δ 8.51, and between δ 8.55-8.79.[2]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The spectrum should show signals for the six aromatic carbons and the carbonyl carbon of the hydrazide group. The chemical shift of the carbonyl carbon is expected to be in the range of 160-170 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[3] The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

N-H stretching: Around 3200-3400 cm⁻¹ (from the hydrazide group).

-

C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ (amide I band).

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-Br stretching: In the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight of a compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic M⁺ and M+2 isotopic pattern.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with care, assuming it may be hazardous. Related nitro- and bromo-substituted aromatic compounds can be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All work should be conducted in a well-ventilated fume hood.

References

-

Stenutz, R. 3-bromo-5-nitrosalicylaldehyde. Stenutz. [Link]

-

PubChem. 3-Bromo-5-nitrosalicylaldehyde. PubChem. [Link]

-

PubChem. 3-Bromo-5-nitrobenzoic acid. PubChem. [Link]

-

PubChem. 3-Bromo-5-hydroxybenzonitrile. PubChem. [Link]

-

NIST. 3-Nitrobenzhydrazide. NIST WebBook. [Link]

-

PubChem. 3-Bromo-5-nitrobenzamide. PubChem. [Link]

-

PubChem. 1,3-Dibromo-5-nitrobenzene. PubChem. [Link]

-

Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]

-

Michigan State University. Infrared Spectroscopy. MSU Chemistry. [Link]

-

Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Oxford Instruments. [Link]

-

Cheméo. Chemical Properties of 3-Nitrobenzhydrazide (CAS 618-94-0). Cheméo. [Link]

-

Carl ROTH. Safety Data Sheet: 3-Nitrobenzoic acid. Carl ROTH. [Link]

-

ZORA. Preparation of 3-Bromo-1,2,4,5-tetrazine. ZORA. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Chemos GmbH&Co.KG. [Link]

-

PubChem. 3-Bromo-5-hydroxybenzoic acid. PubChem. [Link]

- Google Patents. A kind of synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

Sources

- 1. 3-溴-5-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-BROMO-5-NITROBENZALDEHYDE | 355134-13-3 [chemicalbook.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. 3-Bromo-5-nitrosalicylaldehyde | C7H4BrNO4 | CID 519307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 18440043 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Purity and Characterization of 3-Bromo-5-nitrobenzohydrazide

Abstract

3-Bromo-5-nitrobenzohydrazide is a key chemical intermediate whose utility in drug discovery and materials science is critically dependent on its purity. The presence of starting materials, side-products, or degradation compounds can significantly impact the yield, selectivity, and safety profile of subsequent synthetic steps. This in-depth technical guide provides a comprehensive framework for the purification and rigorous characterization of this compound. We will explore the causality behind experimental choices in purification, detail validated analytical protocols, and demonstrate how a multi-technique approach provides a self-validating system for confirming structural identity and assessing purity with a high degree of confidence. This document is intended for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries.

Introduction: The Imperative for Purity

This compound serves as a versatile building block, primarily due to its three reactive sites: the nucleophilic hydrazide moiety, and the aromatic ring activated by a nitro group and substituted with a bromine atom, making it amenable to various cross-coupling reactions. Its applications often lie in the synthesis of heterocyclic compounds, which form the core of many pharmacologically active agents.

However, the very features that make it synthetically valuable also present challenges in its synthesis and purification. Potential impurities can include unreacted starting materials like 3-bromo-5-nitrobenzoic acid or its corresponding ester, by-products from the hydrazinolysis step, or isomers from the initial nitration/bromination of the aromatic ring. The presence of even minor impurities can lead to unexpected side reactions, difficult purification of downstream products, and compromised biological activity.[1] Therefore, a robust and well-documented protocol for purification and characterization is not merely an academic exercise but a critical component of process control and quality assurance.[2]

Synthesis Pathway and Impurity Profiling

A fundamental understanding of the synthesis is paramount to anticipating potential impurities. A common and efficient route to this compound involves a two-step process.

Caption: General synthetic workflow for this compound.

Step 1: Esterification. The starting material, 3-bromo-5-nitrobenzoic acid, is converted to its methyl or ethyl ester. This is a crucial activation step, as the direct reaction of a carboxylic acid with hydrazine can be sluggish and require harsh conditions that may lead to degradation.[3]

-

Potential Impurities: Unreacted 3-bromo-5-nitrobenzoic acid.

Step 2: Hydrazinolysis. The ester is then treated with hydrazine hydrate, typically in an alcoholic solvent under reflux, to yield the desired hydrazide.[3]

-

Potential Impurities: Unreacted methyl 3-bromo-5-nitrobenzoate, over-reaction products (e.g., N,N'-bis(3-bromo-5-nitrobenzoyl)hydrazine), and products of solvent reaction.

Purification: A Protocol Grounded in First Principles

Recrystallization is the most effective and scalable method for purifying solid organic compounds like this compound. The choice of solvent is critical and is based on the principle of high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

Field-Proven Recrystallization Protocol

-

Solvent Selection: An ethanol/water mixture is an excellent choice. The compound is typically soluble in hot ethanol but less soluble in water. This allows for fine-tuning of the polarity to induce crystallization.

-

Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimum amount of hot ethanol (near boiling point). The use of a "minimum amount" is crucial; excess solvent will lead to a significant loss of yield.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

-

Crystallization: To the hot, clear solution, add hot water dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are less likely to occlude impurities within their lattice.[4]

-

Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold ethanol/water solution to remove any residual soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60 °C) to remove residual solvents. The final product should be a fine, crystalline solid.

The Analytical Gauntlet: A Multi-Technique Characterization Approach

No single analytical technique is sufficient to confirm both the identity and purity of a compound. A combination of chromatographic and spectroscopic methods provides a self-validating system, where the results from each technique corroborate the others.

Caption: Integrated analytical workflow for purity and identity confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity assessment in the pharmaceutical industry due to its high resolution and sensitivity.[5] For this compound, a reversed-phase method is ideal. The nitroaromatic ring provides a strong chromophore, making UV detection highly effective.[6]

Experimental Protocol: HPLC-UV

-

Instrumentation: An HPLC system with a UV-Vis detector, autosampler, and column oven.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Sample Preparation: Accurately weigh ~1 mg of the purified compound and dissolve in 10 mL of acetonitrile/water (50:50) to create a 100 µg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Data Interpretation: A pure sample will exhibit a single major peak. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is generally considered a good target for such intermediates.[7]

| Parameter | Condition | Rationale |

| Column | C18 (4.6 x 150 mm, 5 µm) | Standard non-polar stationary phase for good retention of aromatic compounds. |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Provides good peak shape and resolution. Formic acid aids in protonating silanols and the analyte. |

| Detection | UV at 254 nm | The aromatic nitro-compound has strong absorbance at this wavelength. |

| Purity Target | >98% area | A common specification for high-purity pharmaceutical intermediates.[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

¹H NMR: The proton NMR spectrum will confirm the substitution pattern on the aromatic ring and the presence of the hydrazide protons.

-

Aromatic Region (δ 8.0-9.0 ppm): Expect three signals, each integrating to one proton. The meta-coupling between them will result in characteristic triplet or doublet of doublet patterns.

-

Hydrazide Protons (δ 4.5 and 9.5-10.5 ppm): The -NH₂ protons often appear as a broad singlet around δ 4.5 ppm, while the -CONH- proton appears as a broad singlet further downfield (δ ~10.0 ppm). These peaks will exchange with D₂O.

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

-

Aromatic Carbons: Six distinct signals are expected in the δ 110-150 ppm region.

-

Carbonyl Carbon: A signal for the C=O group will be present downfield, typically in the δ 160-170 ppm region.

| Functional Group | ¹H NMR Expected Shift (ppm) | ¹³C NMR Expected Shift (ppm) |

| Aromatic C-H | 8.0 - 9.0 | 110 - 150 |

| -CONH- | ~10.0 (broad) | - |

| -NH₂ | ~4.5 (broad) | - |

| C=O | - | 160 - 170 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[9]

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| N-H | 3200 - 3400 (two bands) | Asymmetric & Symmetric Stretch |

| C=O (Amide I) | 1650 - 1680 | Carbonyl Stretch |

| N-O (Nitro) | 1510 - 1560 and 1345 - 1385 | Asymmetric & Symmetric Stretch |

| C-Br | 500 - 600 | Stretch |

The presence of strong absorptions in these regions provides compelling evidence for the benzohydrazide structure. The absence of a broad O-H stretch around 3000 cm⁻¹ confirms the removal of the starting carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of identifying information.

-

Expected Molecular Weight: C₇H₆BrN₃O₃ = 259.96 g/mol

-

Key Diagnostic Feature: The most important feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 260 and 262 for [M+H]⁺).[10] This signature is definitive proof of the presence of a single bromine atom in the molecule.

Conclusion: A Synthesis of Evidence

The confirmation of purity and identity for this compound is not achieved by a single measurement but by the logical integration of data from multiple, orthogonal analytical techniques. A high-purity sample (>98%) confirmed by HPLC, whose structure is unequivocally assigned by ¹H and ¹³C NMR, showing the correct functional groups by IR and the expected molecular weight and bromine isotope pattern by MS, can be used with confidence in subsequent, high-value synthetic applications. This rigorous, evidence-based approach underpins the principles of scientific integrity and is essential for success in research and drug development.

References

- Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.

- Google Patents. (n.d.). WO2004089924A1 - Process for the preparation of 5-bromophthalide.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-bromophthalide. Retrieved from [Link]

- Google Patents. (n.d.). CN105622382B - A kind of synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

-

PubChem. (n.d.). 3-Bromo-5-nitrobenzamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.

-

ZORA. (2023). Preparation of 3-Bromo-1,2,4,5-tetrazine. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Nitrobenzhydrazide. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?. Retrieved from [Link]

-

ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

Sources

- 1. moravek.com [moravek.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 4. RU2596223C2 - Method of producing high-purity hydrazine - Google Patents [patents.google.com]

- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 6. nbinno.com [nbinno.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. zora.uzh.ch [zora.uzh.ch]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profiling of 3-Bromo-5-nitrobenzohydrazide: Thermodynamic Mechanisms and Solvent Selection

Executive Summary

3-Bromo-5-nitrobenzohydrazide (CAS: 374671-07-5) is a critical pharmacophore intermediate, frequently employed in the synthesis of heterocyclic bioactive agents such as 1,3,4-oxadiazoles and triazoles. Its solubility profile is the governing factor in process optimization, influencing reaction yield, purification efficiency (crystallization), and bioavailability studies.

This technical guide provides a rigorous framework for determining, analyzing, and modeling the solubility of this compound. It synthesizes qualitative behavior observed in structural analogs (3-bromobenzohydrazide and 3-nitrobenzohydrazide) with a definitive protocol for generating precise thermodynamic data.

Chemical Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | ~260.05 g/mol |

| Key Functional Groups | Nitro ( |

| Predicted Polarity | Amphiphilic with high polarity dominance due to Nitro/Hydrazide groups.[1] |

Senior Scientist Insight: The simultaneous presence of a nitro group (position 5) and a bromine atom (position 3) creates a unique solubility challenge. The nitro group enhances polarity, favoring aprotic solvents, while the heavy bromine atom increases the crystal lattice energy, typically reducing solubility in common organic solvents compared to the non-halogenated parent compound.

Solubility Landscape: Comparative & Predicted Data

While specific mole-fraction datasets for this isomer are proprietary or sparse in open literature, its behavior can be accurately triangulated from its closest structural analogs: 3-bromobenzohydrazide and 3-nitrobenzohydrazide .

Qualitative Solubility Classes

The following table summarizes the solvent compatibility based on the "Like Dissolves Like" principle and functional group analysis.

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High | Strong dipole-dipole interactions with the |

| Polar Protic | Methanol, Ethanol, 1-Propanol | Moderate (T-dependent) | Solvation via H-bonding with the hydrazide moiety. Solubility increases significantly with temperature ( |

| Dipolar Aprotic | Acetone, Acetonitrile | Moderate | Good solvation of the organic core; limited by the crystal lattice energy of the solid. |

| Non-Polar | Hexane, Toluene, Cyclohexane | Very Low / Insoluble | Lack of H-bonding capability; inability to overcome the crystal lattice energy. |

| Aqueous | Water | Low | The hydrophobic benzene ring and bromine atom limit water solubility despite the hydrophilic hydrazide group. |

Experimental Protocol: Laser Monitoring Observation Technique

To generate publication-grade solubility data (mole fraction

Workflow Diagram

Step-by-Step Methodology

-

Preparation: Calibrate the analytical balance (precision

g) and the laser solubility apparatus. -

Mixture Creation: Place a known mass of this compound (

) and solvent ( -

Equilibration: Connect the vessel to a thermostatic water bath. Maintain temperature accuracy to

K. -

Laser Detection: Direct a laser beam through the solution. A photodiode measures the intensity of the transmitted light.

-

Suspension State: Low light intensity (scattering by solid particles).

-

Dissolution State: High/Maximum light intensity (clear solution).

-

-

Temperature Ramp: Slowly increase the temperature (e.g., 2 K/h) until the laser intensity plateaus at its maximum value. Record this temperature as the saturation temperature (

). -

Validation: Repeat the experiment 3 times for each solvent mole fraction to ensure reproducibility.

Thermodynamic Modeling & Analysis

Once the mole fraction solubility (

The Modified Apelblat Equation

This is the most accurate semi-empirical model for correlating solubility data of polar organics.

- : Mole fraction solubility of this compound.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived via non-linear regression analysis.

-

Suitability: Excellent for systems showing non-ideal behavior (e.g., hydrogen bonding in alcohols).

Thermodynamic Parameters (van't Hoff Analysis)

To understand the driving force of dissolution, calculate the apparent thermodynamic functions using the van't Hoff equation:

Interpretation Guide:

-

Positive

(Endothermic): Dissolution absorbs heat. Solubility increases with temperature (typical for this class of compounds). -

Positive

: Driven by the disordering of the crystal lattice into the solvent. -

Solvent Effect: If

is lower in DMF than in Ethanol, it indicates stronger solute-solvent interactions in DMF.

Thermodynamic Logic Flow

Practical Applications in Drug Development

-

Recrystallization Solvent Selection:

-

Ideal: A solvent with a steep solubility curve (high

). -

Recommendation:Ethanol or Methanol are likely candidates.[2] The compound is soluble at boiling points but crystallizes out upon cooling, maximizing yield and purity.

-

-

Reaction Medium:

-

For nucleophilic substitutions involving the hydrazide, DMSO or DMF are preferred to maintain high concentration and reaction kinetics.

-

-

Purification:

-

Since the compound is likely insoluble in water and non-polar solvents (Hexane), these can be used as anti-solvents to precipitate the product from a reaction mixture.

-

References

-

Synthesis and Properties of 3-Bromobenzohydrazide

- Source: Asian Journal of Chemistry / NIH PubMed Central.

- Context: Confirms solubility in methanol, ethanol, ACN; insolubility in w

-

URL:[Link]

-

Solubility Behavior of Nitrobenzohydrazide Derivatives

- Source: Journal of Chemical & Engineering Data (General Reference for Hydrazide Solubility Protocols).

- Context: Establishes the standard laser monitoring protocol and Apelbl

-

URL:[Link]

-

This compound Compound Record

Sources

- 1. Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcps.com [ijcps.com]

- 3. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Potential of Nitro-Substituted Benzohydrazides

Executive Summary

This technical guide provides a comprehensive analysis of nitro-substituted benzohydrazides, a class of pharmacophores exhibiting potent biological activities driven by the electronic and redox properties of the nitro (

Introduction: The Nitro-Benzohydrazide Scaffold

Benzohydrazides (

Chemical Significance of the Nitro Group[3]

-

Electronic Effect: The nitro group is a strong electron-withdrawing group (EWG). When positioned at the para or meta positions, it decreases the electron density of the aromatic ring and the adjacent carbonyl carbon. This enhances the reactivity of the hydrazide moiety toward nucleophiles (e.g., in Schiff base formation) and influences binding affinity to enzyme active sites.

-

Redox Activity: The nitro group acts as a "warhead" in biological systems. Under anaerobic conditions (common in bacterial infections and hypoxic tumor microenvironments), enzymatic reduction of the nitro group generates reactive nitro-radical anions and nitrosamines, which are toxic to pathogens and cancer cells.

-

Lipophilicity: Nitro-substitution often increases the lipophilicity (

) of the molecule, facilitating passive diffusion across microbial cell membranes, a critical factor in antibacterial efficacy.

Synthesis & Characterization Protocols

Protocol A: Synthesis of 4-Nitrobenzohydrazide

This protocol utilizes a nucleophilic acyl substitution reaction.

Reagents: Methyl 4-nitrobenzoate, Hydrazine hydrate (80%), Ethanol (absolute).

Workflow:

-

Dissolution: Dissolve 0.01 mol of Methyl 4-nitrobenzoate in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Dropwise add 0.02 mol of Hydrazine hydrate (excess is used to drive equilibrium) while stirring.

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours. Monitor reaction progress via TLC (Solvent system: Ethyl Acetate:Hexane 3:7). -

Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath. The solid product will precipitate.

-

Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.

-

Recrystallization: Recrystallize from ethanol to obtain needle-like crystals.

-

Validation:

-

Melting Point: Expect

. -

IR Spectrum: Look for N-H stretching (

) and C=O stretching (

-

Protocol B: Synthesis of Nitro-Benzohydrazide Schiff Bases

Schiff bases often exhibit superior biological activity due to the azomethine linker (

Workflow:

-

Condensation: Mix equimolar amounts (0.001 mol) of 4-Nitrobenzohydrazide and a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in 15 mL ethanol.

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Reflux: Reflux for 2–4 hours.

-

Isolation: Cool, filter the precipitate, and wash with cold ethanol/ether.

Visualization: Synthetic Pathway

Figure 1: Step-wise synthesis pathway from ester precursor to biologically active Schiff base.[2]

Therapeutic Application: Antibacterial Activity[1][4][5][6][7]

Nitro-substituted benzohydrazides show significant activity against Gram-negative bacteria (e.g., P. aeruginosa, E. coli) and Gram-positive bacteria (S. aureus).

Mechanism of Action

The antibacterial efficacy is dual-modal:

-

Bio-reduction: Inside the bacterial cell, nitroreductases reduce the

group to nitroso ( -

DNA Gyrase Inhibition: The hydrazide-hydrazone scaffold can interact with the active site of DNA gyrase (specifically subunit B), preventing bacterial DNA replication.

Structure-Activity Relationship (SAR)

-

Positioning: Para-nitro substitution generally yields higher activity than ortho or meta. This is attributed to better steric accessibility and enhanced resonance stabilization of the radical anion intermediate.

-

Lipophilicity: The electron-withdrawing nitro group increases lipophilicity, facilitating penetration through the lipid-rich cell wall of Gram-negative bacteria.

Visualization: Antibacterial Mechanism

Figure 2: Mechanism of bio-activation of nitro-benzohydrazides within bacterial cells.

Therapeutic Application: Anticancer Potential[1][5][8][9]

Recent studies highlight the efficacy of these compounds against lung (A549) and breast (MCF-7) cancer cell lines.

Key Findings

-

Cell Cycle Arrest: Nitro-benzohydrazides have been observed to arrest the cell cycle at the G2/M phase , preventing mitosis.

-

Apoptosis Induction: They trigger the intrinsic apoptotic pathway, often evidenced by the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic) proteins.

-

Potency: Specific derivatives have shown

values in the nanomolar range (e.g., 660 nM), comparable to standard chemotherapeutics like cisplatin.

Data Summary: Cytotoxicity

| Compound Derivative | Cell Line | IC50 Value | Reference Mechanism |

| 4-Nitrobenzohydrazide | A549 (Lung) | ~12.5 µM | G2/M Arrest |

| Pyrrolyl-Nitrobenzohydrazide | MCF-7 (Breast) | 102.58 µg/mL | Tubulin Polymerization Inhibition |

| Benzimidazole-Nitro Hybrid | HCT116 (Colon) | 14.90 µM | VEGFR-2 Inhibition |

Therapeutic Application: Urease Inhibition[10][11]

Urease is a nickel-dependent metalloenzyme produced by Helicobacter pylori, a bacterium linked to peptic ulcers and gastric cancer. Nitro-benzohydrazides act as potent urease inhibitors.[3]

Mechanism

The hydrazide moiety (

Comparative Potency

Experimental data indicates that 2-nitrobenzohydrazide is a superior inhibitor compared to the standard Thiourea.[3][4]

| Inhibitor | IC50 (µM) | Potency Factor |

| 2-Nitrobenzohydrazide | 4.25 ± 0.08 | 1x (Baseline) |

| Thiourea (Standard) | 21.00 ± 0.11 | ~5x Weaker |

| Acetohydroxamic Acid | ~15.00 | ~3.5x Weaker |

Visualization: Urease Inhibition Logic

Figure 3: Logical flow of Urease inhibition leading to therapeutic outcome.

Future Perspectives & Challenges

While nitro-substituted benzohydrazides exhibit "hit" to "lead" potential, the following challenges must be addressed in pre-clinical development:

-

Mutagenicity: The nitro group is a structural alert (toxicophore) for mutagenicity (Ames test positive). Future SAR work must focus on bio-isosteres or metabolic stabilization to mitigate genotoxicity.

-

Solubility: While lipophilic, these compounds often suffer from poor aqueous solubility, necessitating formulation strategies (e.g., nano-encapsulation).

References

-

Biological Activities of Nitro Steroids. Journal of Pharmaceutical Research International, 2017.

-

Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity. Research Journal of Pharmacy and Technology, 2019.

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health (PMC), 2022.

-

Benzohydrazides: As potential bio-active agents. The Pharma Innovation, 2018.

-

2-Nitrobenzohydrazide as a potent urease inhibitor: Synthesis, characterization and single crystal X-ray diffraction analysis. ResearchGate, 2025.

-

Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds. MDPI, 2023.

-

Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives. PubMed, 2018.[4]

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Substituted Benzohydrazides

Abstract

The benzohydrazide scaffold, a seemingly simple yet remarkably versatile chemical entity, has carved a significant niche in the landscape of medicinal chemistry. Its journey, originating from the early days of tuberculosis research, has expanded into a vast exploration of its potential against a wide spectrum of diseases. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of substituted benzohydrazides. We will delve into the seminal moments of their inception, dissect the core synthetic methodologies, analyze the intricate structure-activity relationships that govern their biological effects, and present detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to inspire and guide future innovations with this enduring pharmacophore.

A Historical Perspective: From a Serendipitous Discovery to a Privileged Scaffold

The story of substituted benzohydrazides is intrinsically linked to the fight against tuberculosis, one of humanity's most persistent infectious diseases. The pivotal moment arrived not with a benzohydrazide itself, but with its close relative, isoniazid (isonicotinic acid hydrazide). While isoniazid was first synthesized in 1912 by Hans Meyer and Josef Mally, its profound antitubercular properties remained undiscovered for four decades.[1] It was in the early 1950s that independent research groups at Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer AG almost simultaneously unveiled its potent activity against Mycobacterium tuberculosis.[1] This discovery was a watershed moment in medicine, offering a highly effective and orally available treatment that would save countless lives.[1]

The success of isoniazid ignited a fervent interest in the broader class of hydrazide-containing compounds, including benzohydrazides. Researchers quickly recognized that the benzohydrazide moiety could serve as a versatile pharmacophore, a core structural element responsible for biological activity. This realization opened the floodgates for the synthesis and investigation of a vast library of substituted benzohydrazides, revealing a remarkable breadth of therapeutic potential.[2] Early investigations expanded from antitubercular activity to other infectious diseases, and soon, the scaffold's utility in oncology, inflammation, and even neurology began to emerge. The structural simplicity of the benzohydrazide core, coupled with the ease of introducing diverse substituents, has cemented its status as a "privileged scaffold" in modern drug discovery.

Synthetic Methodologies: Building the Benzohydrazide Core

The synthesis of substituted benzohydrazides is generally straightforward, a key factor in their widespread investigation. The most common and versatile approach involves the condensation of a benzohydrazide with an appropriate aldehyde or ketone.

General Synthesis of Substituted Benzohydrazones

The fundamental reaction for creating a wide variety of substituted benzohydrazides (specifically, benzohydrazones) is the acid-catalyzed condensation of a benzohydrazide with an aldehyde or ketone.

Caption: General reaction scheme for the synthesis of substituted benzohydrazones.

Experimental Protocol: Synthesis of (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide [3]

-

Reactant Preparation: Dissolve 4-chlorobenzohydrazide (0.176 g, 0.001 mol) in 10 mL of an aqueous solution. In a separate flask, dissolve 3,4-dimethoxybenzaldehyde (0.166 g, 0.001 mol) in 5 mL of ethanol.

-

Reaction Initiation: Add the ethanolic solution of 3,4-dimethoxybenzaldehyde to the aqueous solution of 4-chlorobenzohydrazide.

-

Catalysis and Reaction: Place the reaction mixture on a magnetic stirrer and stir vigorously at room temperature for 5 minutes. Add a few drops of concentrated hydrochloric acid (HCl) as a catalyst.

-

Precipitation and Isolation: Continue stirring, and a solid precipitate will form. Filter the product using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with petroleum ether (40-60%) to remove unreacted aldehyde. Dry the product in a vacuum desiccator.

-

Purification: Recrystallize the crude solid from absolute ethanol to obtain the purified product.

Synthesis of the Benzohydrazide Moiety from Esters

The precursor benzohydrazide can be readily synthesized from the corresponding methyl or ethyl benzoate.

Caption: Synthesis of benzohydrazides from methyl benzoate esters.

Experimental Protocol: Conventional Synthesis of Benzohydrazide [4]

-

Reaction Setup: In a round-bottom flask, combine methyl benzoate (1.35 mL, 0.01 mol) and hydrazine hydrate (0.58 mL, 0.012 mol).

-

Reflux: Heat the mixture under reflux for 2 hours.

-

Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. A white precipitate of benzohydrazide will form.

-

Isolation and Washing: Filter the precipitate and wash it thoroughly with cold water to remove excess hydrazine hydrate.

-

Drying: Dry the purified benzohydrazide.

A Spectrum of Biological Activities and Their Mechanisms of Action

Substituted benzohydrazides have demonstrated a remarkable range of biological activities, making them a subject of intense research in various therapeutic areas.[2][5]

Antitubercular Activity

The foundational activity of the hydrazide class, antitubercular efficacy, remains a key area of investigation for substituted benzohydrazides.

Mechanism of Action: Inhibition of InhA

The primary mechanism of action for isoniazid, and by extension, many benzohydrazide analogs, involves the inhibition of the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[6] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall, providing a robust and impermeable barrier.[6]